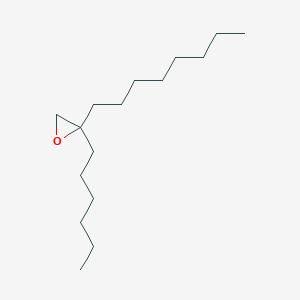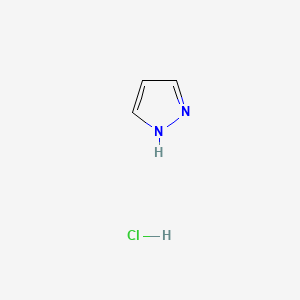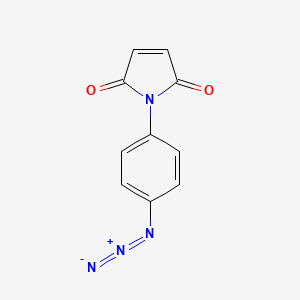
1-(4-azidophenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Azidophenyl)-1H-pyrrole-2,5-dione is a compound that has garnered significant interest in the fields of organic chemistry and bioconjugation. This compound features both an azide group and a pyrrole ring, making it a versatile building block for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(4-azidophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-azidophenyl glyoxal with pyrrole under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(4-Azidophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition: The compound can undergo cycloaddition reactions, particularly with alkynes, to form triazoles.
Common reagents used in these reactions include copper catalysts for click chemistry and lithium aluminum hydride for reduction. Major products formed from these reactions include triazoles and amines .
Aplicaciones Científicas De Investigación
1-(4-Azidophenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound is used in bioconjugation techniques to label proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(4-azidophenyl)-1H-pyrrole-2,5-dione involves its ability to participate in click chemistry reactions, forming stable triazole rings. The azide group is highly reactive and can undergo cycloaddition with alkynes, facilitated by copper catalysts. This reaction is widely used in bioconjugation to attach various functional groups to biomolecules .
Comparación Con Compuestos Similares
1-(4-Azidophenyl)-1H-pyrrole-2,5-dione can be compared with other azido-containing compounds such as:
N-(4-Azidophenyl)-carbazole: This compound also features an azide group and is used in similar click chemistry reactions.
4-Azidophenyl glyoxal: Another azido-containing compound used in bioconjugation and organic synthesis
The uniqueness of this compound lies in its combination of the azide group with the pyrrole ring, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
50684-67-8 |
|---|---|
Fórmula molecular |
C10H6N4O2 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
1-(4-azidophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H6N4O2/c11-13-12-7-1-3-8(4-2-7)14-9(15)5-6-10(14)16/h1-6H |
Clave InChI |
FTPGFMCVBBDGGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=[N+]=[N-])N2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)
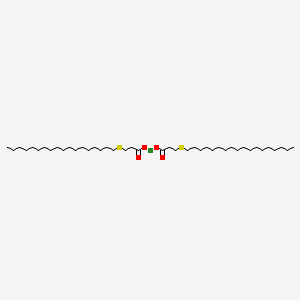



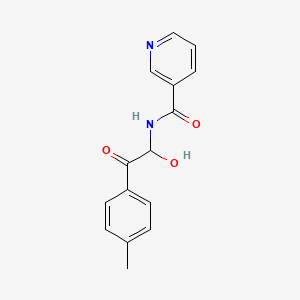
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
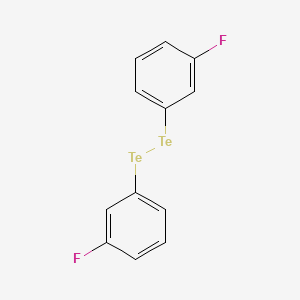
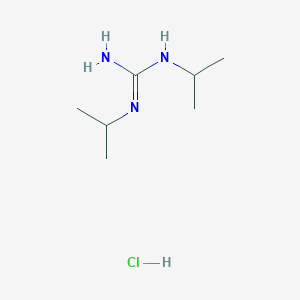
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)
